3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like acidity/basicity, reactivity, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Biological Activities
Anticoccidial Activity : A study explored the synthesis of 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, finding that specific derivatives exhibited anticoccidial activity at low concentrations against Eimeria tenella, highlighting their potential as anticoccidial agents (Shibamoto & Nishimura, 1986).
Antimicrobial and Antitumor Agents : Another research synthesized fused 1,2,4-triazine derivatives and evaluated them for their antimicrobial and antitumor activities. These compounds showed promising results, suggesting their potential in the development of new antimicrobial and antitumor treatments (Abd El-Moneim et al., 2015).
Antimicrobial Activities of Triazole Derivatives : A separate study synthesized novel 1,2,4-triazole derivatives, testing them for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Potential : Research on the synthesis of novel 1,2,4-triazine derivatives investigated their anticancer properties. This study underscores the anticancer potential of these compounds, reinforcing the interest in 1,2,4-triazine derivatives for therapeutic applications (Hasanen et al., 2017).
Electron Donating Functional Groups on Corrosion Inhibition : A study evaluated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. The findings indicated high inhibition efficiencies, suggesting the potential application of these compounds in corrosion protection (Singh et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOYTERLZGIMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221910 | |
Record name | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-72-1 | |
Record name | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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